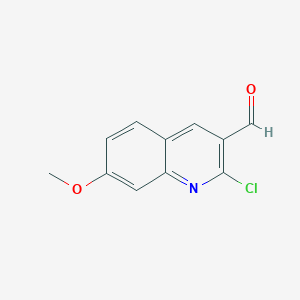

2-Chloro-7-methoxyquinoline-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXZCLBKDXISQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366391 | |

| Record name | 2-chloro-7-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-20-4 | |

| Record name | 2-chloro-7-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-7-methoxyquinoline-3-carbaldehyde chemical properties

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbaldehyde: Properties, Synthesis, and Reactivity for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the core of numerous natural products, approved drugs, and clinical candidates.[1][2][3] Its rigid, bicyclic aromatic system provides a versatile framework for designing targeted therapies, particularly in oncology and infectious diseases.[1] Within this important class of heterocycles, This compound has emerged as a pivotal building block. Its strategic placement of reactive functional groups—a nucleophilically active chlorine at the C2 position and an electrophilic aldehyde at the C3 position—offers synthetic chemists a powerful tool for molecular diversification.

This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices and showcases the molecule's utility as a versatile precursor for advanced heterocyclic systems, including potent kinase inhibitors.[3]

Part 1: Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This compound is a stable, solid compound under standard conditions, facilitating its handling and storage.

Core Chemical Data

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 68236-20-4 | [4][5] |

| Molecular Formula | C₁₁H₈ClNO₂ | [4][6] |

| Molecular Weight | 221.64 g/mol | [4] |

| Appearance | Solid | |

| Topological Polar Surface Area | 39.2 Ų | [4][6] |

| Predicted pKa | -1.00 ± 0.50 | [6] |

Structural and Spectroscopic Characterization

X-ray crystallography studies reveal that the quinoline fused-ring system is essentially planar.[4][7] This planarity is a crucial feature, as it influences how the molecule and its derivatives interact with biological targets, such as the flat aromatic residues within a kinase active site.

While detailed spectroscopic data requires experimental acquisition, typical characterization values from related syntheses provide a reliable reference.[8][9]

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | δ 10.5-11.1 (s, 1H, -CHO), 8.6-8.8 (s, 1H, H-4), 7.1-8.1 (m, Ar-H), 3.9 (s, 3H, -OCH₃) |

| IR (KBr, cm⁻¹) | ~2880, 2730 (aldehyde C-H stretch), ~1690 (aldehyde C=O stretch), ~1600, 1450 (Aromatic C=C) |

| ¹³C NMR | δ ~189 (-CHO) |

Part 2: Synthesis via Vilsmeier-Haack Cyclization

The most efficient and widely adopted method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[8] This powerful one-pot reaction transforms readily available N-arylacetamides into the desired functionalized quinoline core.[9]

Mechanism and Rationale

The reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[10] This step is exothermic and is performed at low temperatures to ensure controlled formation.

-

Electrophilic Substitution and Cyclization: The electron-rich aromatic ring of an N-arylacetamide attacks the Vilsmeier reagent. The presence of an electron-donating group, such as the methoxy group in the meta-position of the starting acetanilide, activates the ring and directs the formylation to the ortho- and para-positions. The subsequent intramolecular cyclization, dehydration, and chlorination cascade ultimately yields the 2-chloroquinoline-3-carbaldehyde product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesized representation from established literature procedures.[8][9][11] Researchers must adhere to all institutional safety guidelines.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3 molar equivalents) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5-15 molar equivalents) dropwise to the cooled DMF under constant stirring. Rationale: This slow, cooled addition is critical to control the exothermic reaction and prevent degradation of the reagent.

-

Substrate Addition: After the addition of POCl₃ is complete, add solid N-(3-methoxyphenyl)acetamide (1 molar equivalent) portion-wise to the reaction mixture, maintaining the low temperature.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 7-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9][11]

-

Workup: After the reaction is complete, carefully pour the warm reaction mixture onto crushed ice with vigorous stirring. Rationale: This step quenches the reactive species and hydrolyzes the intermediates, causing the organic product to precipitate out of the aqueous solution.

-

Isolation: Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the product fully precipitates. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude solid extensively with cold water and then purify by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/petroleum ether mixture, to yield pure this compound.[7][8]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in its two distinct reactive handles, which can be addressed selectively or in tandem to build molecular complexity.[2][12]

Caption: Key reaction pathways of the title compound.

Reactions at the C2-Position (Nucleophilic Aromatic Substitution)

The electron-withdrawing nature of the quinoline nitrogen and the C3-aldehyde group activates the C2-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions.

Protocol 1: Synthesis of 2-Methoxy Derivative Reacting the title compound with sodium methoxide in methanol displaces the chloride to yield 2,7-dimethoxyquinoline-3-carbaldehyde. This transformation is valuable for modulating electronic properties and improving metabolic stability in drug candidates.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation Palladium-catalyzed Suzuki coupling allows for the installation of aryl or heteroaryl groups at the C2-position.[13]

-

To a solution of this compound (1 mmol) in a solvent like DME, add the desired phenylboronic acid (1.2 mmol).

-

Add a palladium catalyst (e.g., Palladium acetate, 0.01 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol), and an aqueous base (e.g., K₂CO₃, 3 mmol).[13]

-

Reflux the mixture for 2-4 hours under an inert atmosphere (e.g., nitrogen).

-

After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter. Standard aqueous workup and purification by chromatography yield the 2-aryl product.

Reactions at the C3-Aldehyde Group

The aldehyde functionality is a versatile handle for chain extension, cyclization, and functional group interconversion.

Condensation Reactions to Form Imines (Schiff Bases) The aldehyde readily condenses with primary amines, hydrazines, and related nucleophiles to form imines, which are key intermediates for constructing larger heterocyclic systems or for use in reductive amination.[9][12]

-

Dissolve this compound in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of the desired primary amine or hydrazine.

-

The reaction can often be catalyzed by a few drops of acetic acid and may require heating to drive the condensation to completion.

-

The resulting imine product frequently precipitates upon cooling or can be isolated after solvent removal.

Oxidation to Carboxylic Acid The aldehyde can be smoothly oxidized to the corresponding 2-chloro-7-methoxyquinoline-3-carboxylic acid using standard oxidizing agents.[14] This carboxylic acid serves as a handle for amide bond formation, a critical linkage in many pharmaceutical agents.

Part 4: Applications in Medicinal Chemistry

This compound is not just a synthetic curiosity; it is a direct precursor to molecules with significant therapeutic potential. The quinoline core is a well-established pharmacophore in kinase inhibitors, designed to interact with the ATP-binding site.[3]

The synthetic pathways described above allow for a systematic exploration of the structure-activity relationship (SAR):

-

C2-Substitution: Modifying the C2 position (e.g., with methoxy or aryl groups) directly impacts the molecule's interaction with the "gatekeeper" residue of a kinase and can be tuned to achieve selectivity.[3][13]

-

C3-Derivatization: The C3-aldehyde can be elaborated into various side chains that project into the solvent-exposed region of the enzyme, allowing for optimization of potency and pharmacokinetic properties.[3] For example, reductive amination of the aldehyde introduces diverse amine side chains, a common strategy in kinase inhibitor design.

Caption: Logical flow from building block to drug candidate.

Derivatives of methoxy-quinolines have been successfully developed as potent inhibitors of angiokinases like VEGFR and FGFR, which are crucial targets in cancer therapy.[15] The strategic framework provided by this compound is ideally suited for the rapid synthesis of compound libraries to identify novel inhibitors in this class.

Conclusion

This compound is a high-value, multifunctional building block that provides a reliable and versatile entry point into the rich chemical space of substituted quinolines. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its chloro and aldehyde groups make it an indispensable tool for medicinal chemists. For professionals engaged in the design and synthesis of novel therapeutics, particularly kinase inhibitors, a deep understanding of this compound's properties and reactivity is essential for accelerating the drug discovery process.

References

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-7-METHOXY-QUINOLINE-3-CARBALDEHYDE | 68236-20-4 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsr.net [ijsr.net]

- 9. chemijournal.com [chemijournal.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 13. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PubChemLite - 2-chloro-7-methoxyquinoline-3-carboxylic acid (C11H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 15. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbaldehyde (CAS 68236-20-4): Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of 2-Chloro-7-methoxyquinoline-3-carbaldehyde, a pivotal heterocyclic building block for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to delve into the causality behind its synthesis, the strategic utility of its functional groups, and its role in the creation of novel chemical entities.

Strategic Overview: The Value Proposition of a Dually Functionalized Quinoline

This compound is more than just a chemical intermediate; it is a carefully designed scaffold for complex molecular architecture. The quinoline core itself is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with activities ranging from antimalarial to anticancer.[1][2] The true synthetic power of this specific molecule, however, lies in the strategic placement of three key functional groups:

-

A C2-Chloro Group: This halogen acts as an excellent leaving group, opening the door for a wide array of nucleophilic aromatic substitution (SNAr) reactions or transition-metal-catalyzed cross-coupling reactions.[3]

-

A C3-Carbaldehyde Group: The aldehyde is a versatile functional handle for condensation reactions, oxidation, reduction, and the formation of countless carbon-carbon and carbon-heteroatom bonds.[1]

-

A C7-Methoxy Group: This electron-donating group influences the electronic properties of the aromatic system and can modulate the biological activity and pharmacokinetic properties of its derivatives.

The co-existence of these groups on a single scaffold allows for selective and sequential chemical transformations, making it an invaluable starting material for creating diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The key identifiers and properties for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 68236-20-4 | [4][5] |

| Molecular Formula | C₁₁H₈ClNO₂ | [4][6][7] |

| Molecular Weight | 221.64 g/mol | [4][6] |

| IUPAC Name | This compound | [6] |

| Appearance | Solid | [4] |

| SMILES | COC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | [4][6] |

| InChI Key | WRXZCLBKDXISQA-UHFFFAOYSA-N | [4][6] |

| Topological Polar Surface Area | 39.2 Ų | [6][7] |

Synthesis: The Vilsmeier-Haack Reaction as a Convergent Strategy

The most common and efficient method for constructing the 2-chloro-3-formylquinoline scaffold is the Vilsmeier-Haack reaction .[8][9] This reaction is a powerful tool that accomplishes formylation and cyclization in a single operational sequence, a hallmark of elegant synthetic design.

Mechanistic Rationale

The reaction proceeds by treating an N-arylacetamide (specifically, N-(3-methoxyphenyl)acetamide for this target) with the Vilsmeier reagent. The reagent, an electrophilic iminium salt, is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8]

The causality of the reaction is as follows:

-

Vilsmeier Reagent Formation: POCl₃ activates the carbonyl oxygen of DMF, which is then eliminated to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Attack: The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent. The presence of the electron-donating methoxy group at the meta-position of the aniline precursor directs the formylation and subsequent cyclization favorably.

-

Cyclization and Chlorination: The reaction intermediate undergoes an intramolecular cyclization, followed by dehydration and chlorination (from POCl₃) to yield the final 2-chloroquinoline-3-carbaldehyde product.

This convergent approach is highly valued because it builds the core heterocyclic system and installs two key functional groups simultaneously from a simple, readily available precursor.

Caption: Synthesis via the Vilsmeier-Haack reaction.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials:

-

N-(3-methoxyphenyl)acetamide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Sodium carbonate solution (e.g., 10% w/v)

-

Ethyl acetate or Ethanol (for recrystallization)

Procedure:

-

Reagent Preparation (0-5 °C): In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a drying tube (CaCl₂), place anhydrous DMF (3 molar equivalents). Cool the flask in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.5-2 molar equivalents) dropwise via the dropping funnel to the cooled DMF with vigorous stirring.[10] The addition should be slow to maintain the temperature below 10 °C. Stir the resulting mixture for 30 minutes in the cold. A pale yellow, viscous reagent should form.

-

Substrate Addition: Add N-(3-methoxyphenyl)acetamide (1 molar equivalent) portion-wise to the Vilsmeier reagent. Ensure the temperature does not rise significantly during the addition.

-

Reaction Progression (80-90 °C): After the addition is complete, remove the ice bath and heat the reaction mixture in a pre-heated oil bath at 80-90 °C for 7-10 hours.[9][10]

-

Process Control: Monitor the reaction using Thin Layer Chromatography (TLC) (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting acetanilide spot indicates completion.

-

-

Work-up and Isolation: Carefully pour the cooled reaction mixture into a large beaker containing a substantial amount of crushed ice with stirring.[8] This step hydrolyzes the reaction intermediates and quenches excess reagent.

-

Precipitation: Neutralize the acidic aqueous solution by slowly adding sodium carbonate solution until the pH is ~7-8. A solid precipitate should form.

-

Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water, and air dry. For final purification, recrystallize the solid from a suitable solvent like ethanol or ethyl acetate to yield the pure this compound.[8][10]

Synthetic Utility: A Hub for Molecular Diversification

The true value of this compound is realized in its subsequent reactions. The aldehyde and chloro groups can be targeted selectively or in concert to produce a vast array of more complex structures.

Caption: Key reaction pathways from the title compound.

Transformations at the C3-Aldehyde

-

Condensation Reactions: This is the most widely used transformation. The aldehyde readily condenses with primary amines, hydrazines, and hydroxylamines to form Schiff bases (imines) and hydrazones.[1][11] These products are not merely derivatives; they are key intermediates for building fused heterocyclic systems. For example, reaction with hydrazine followed by intramolecular cyclization can yield pyrazolo[3,4-b]quinolines, a class of compounds with significant biological interest.[1]

Transformations at the C2-Chloro Group

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group is susceptible to displacement by a variety of nucleophiles. This allows for the introduction of amines, alcohols, and thiols at the C2 position, which is a common strategy for tuning the pharmacological profile of quinoline-based drug candidates.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. For instance, a Suzuki coupling with an arylboronic acid can replace the chlorine with an aryl group, creating C-C bonds and adding significant molecular complexity.[3]

Tandem and Sequential Reactions

The power of this building block is fully realized when both functional groups are utilized. A researcher might first perform a Suzuki coupling at the C2 position and then use the C3-aldehyde for a condensation reaction, or vice-versa. This modular approach provides access to an immense chemical space from a single starting material.

Applications in Research and Drug Discovery

-

Scaffold for Medicinal Chemistry: As established, the quinoline nucleus is a cornerstone of drug design. This compound serves as a versatile starting point for synthesizing novel derivatives to be tested for various therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][12]

-

Development of Chemosensors: The conjugated system of the quinoline ring, combined with the reactive aldehyde, makes its derivatives suitable for creating chemosensors. Specific derivatives have been designed to act as "turn-on" fluorescent sensors for detecting biologically and environmentally important metal ions like Fe³⁺ and Hg²⁺.[6]

Safety and Handling

Proper handling is crucial for laboratory safety. The compound is classified as hazardous, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| GHS Classification | Code | Description | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [4] | |

| Signal Word | Warning | [4] | |

| Hazard Statements | H302 | Harmful if swallowed. | [4][13] |

| H319 | Causes serious eye irritation. | [4][13] | |

| Precautionary Statements | P280 | Wear protective gloves/eye protection. | [13] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [13] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] | |

| Storage | Keep container tightly closed in a dry, well-ventilated place. | [13] |

Conclusion

This compound (CAS 68236-20-4) is a testament to strategic synthetic design. Its efficient synthesis via the Vilsmeier-Haack reaction and the presence of two distinct, highly versatile reactive centers—the C2-chloro and C3-carbaldehyde groups—make it an exceptionally powerful platform for organic synthesis. For researchers in drug discovery and materials science, this compound is not just a reagent but a gateway to novel molecular architectures with significant functional potential. Its intelligent application enables the rapid diversification and optimization of the privileged quinoline scaffold, accelerating the discovery of new chemical entities.

References

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

-

Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (2006). European Journal of Medicinal Chemistry.

-

This compound. (n.d.). PubChem.

-

2-Chloro-7-methoxyquinoline-3-carboxaldehyde. (n.d.). Sigma-Aldrich.

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR).

-

2-Chloro-7-methoxyquinoline-3-carboxaldehyde. (n.d.). Sigma-Aldrich.

-

SS-8866 - Safety Data Sheet. (2023). Combi-Blocks, Inc.

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.

-

2-CHLORO-7-METHOXY-QUINOLINE-3-CARBALDEHYDE CAS 68236-20-4 wiki. (n.d.). Guidechem.

-

2-CHLORO-7-METHOXY-QUINOLINE-3-CARBALDEHYDE | 68236-20-4. (n.d.). ChemicalBook.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.

-

2-Chloro-7-methoxyquinoline-3-carboxaldehyde. (n.d.). Apollo Scientific.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Arkivoc.

-

Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2024). Asian Journal of Green Chemistry.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.

-

This compound|CAS 68236-20-4. (n.d.). AKos Consulting & Solutions.

-

Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. (2021). Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering.

-

7-Methoxy-2-phenylquinoline-3-carbaldehyde. (2013). Acta Crystallographica Section E: Structure Reports Online.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergi-fytronix.com [dergi-fytronix.com]

- 3. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-7-methoxyquinoline-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-CHLORO-7-METHOXY-QUINOLINE-3-CARBALDEHYDE | 68236-20-4 [chemicalbook.com]

- 6. This compound | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. ijsr.net [ijsr.net]

- 9. chemijournal.com [chemijournal.com]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 12. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-7-methoxyquinoline-3-carbaldehyde is a pivotal heterocyclic compound that serves as a versatile scaffold in the synthesis of a diverse array of biologically active molecules. Its unique structural features, comprising a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position of the quinoline core, make it a valuable precursor for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, detailed synthesis protocols, chemical reactivity, and its significant applications in medicinal chemistry, with a particular focus on its role in the development of anticancer and antibacterial agents. This document is intended to be a critical resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Compound Identification and Nomenclature

The unequivocally established IUPAC name for the compound is This compound .[1] This name is systematically derived from the fundamental quinoline ring structure, with substituents indicated by their respective locants.

Systematic IUPAC Name Breakdown:

-

Quinoline : The parent heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring.

-

-3-carbaldehyde : This suffix indicates the presence of an aldehyde group (-CHO) at the 3-position of the quinoline ring. The aldehyde functional group has a higher priority in IUPAC nomenclature than the chloro and methoxy substituents.

-

2-Chloro : A chlorine atom is substituted at the 2-position of the quinoline ring.

-

7-Methoxy : A methoxy group (-OCH₃) is attached at the 7-position of the quinoline ring.

The numbering of the quinoline ring system commences from the nitrogen atom and proceeds through the heterocyclic ring before continuing to the carbocyclic ring.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | [2] |

| Molecular Weight | 221.64 g/mol | [3] |

| CAS Number | 68236-20-4 | [2][4] |

| Appearance | Yellow solid | [5] |

| Melting Point | 195-197 °C | [5] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | |

| ¹H NMR (CDCl₃) | δ 10.54 (1H, s, CHO), 8.70 (1H, s, H4), 7.89 (1H, d, J = 9.0 Hz, H5), 7.42 (1H, d, J = 2.5 Hz, H8), 7.32 (1H, dd, J = 2.5, 9.0 Hz, H6), 4.00 (3H, s, OMe) | [5] |

| Computed XLogP3 | 2.6 | [1] |

| Topological Polar Surface Area | 39.2 Ų | [1][2] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation and cyclization of an appropriately substituted acetanilide.

Overall Synthetic Scheme:

Caption: Vilsmeier-Haack synthesis of this compound.

Causality Behind Experimental Choices

The Vilsmeier-Haack reaction is the preferred synthetic route due to its high efficiency and regioselectivity. The choice of m-methoxyacetanilide as the starting material is critical as the electron-donating methoxy group at the meta position directs the electrophilic aromatic substitution to the para position, leading to the desired 7-methoxy substitution pattern in the final quinoline product. Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are used to generate the Vilsmeier reagent in situ, which is a potent electrophile responsible for both formylation and subsequent cyclization.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound:

Step 1: Preparation of the Vilsmeier Reagent

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3 equivalents).

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 4.5 equivalents) dropwise to the cooled DMF with constant stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Step 2: Vilsmeier-Haack Cyclization

-

To the freshly prepared Vilsmeier reagent, add m-methoxyacetanilide (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol or ethyl acetate, to obtain pure this compound as a yellow solid.[5]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the aldehyde group and the susceptibility of the chloro group to nucleophilic substitution. This dual reactivity makes it an exceptionally versatile building block for the synthesis of a wide range of heterocyclic compounds.

Key Reaction Pathways:

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

The quinoline scaffold is a well-established pharmacophore found in numerous clinically approved drugs.[7] Derivatives of this compound have shown significant promise as anticancer and antibacterial agents.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines.[5] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[8]

Signaling Pathway Involvement:

While the precise signaling pathways are often compound-specific, quinoline derivatives have been shown to interfere with critical cellular processes in cancer cells, including:

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway can lead to decreased cell proliferation and survival.[8]

-

Tubulin Polymerization: Some quinoline-chalcone hybrids act as tubulin polymerization inhibitors, leading to G2/M phase cell cycle arrest and apoptosis.[8]

-

Topoisomerase Inhibition: Certain quinoline derivatives can inhibit topoisomerases, enzymes crucial for DNA replication and repair, leading to DNA damage and cell death.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 2.5 x 10⁴ cells/mL in 90 µL of complete culture medium per well.[9]

-

Incubation: Incubate the plate overnight at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound (a derivative of this compound) in culture medium. Add 10 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[9]

-

Incubation: Incubate the plate for 24-48 hours.[9]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

-

Incubation: Incubate the plate for 4 hours at 37 °C to allow for the formation of formazan crystals.[9]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., a 1:1 solution of 50% isopropanol and 10% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with its versatile reactivity, provides access to a vast chemical space of novel quinoline derivatives. The demonstrated anticancer and antibacterial potential of these derivatives underscores the importance of this scaffold in the ongoing search for new and effective therapeutic agents. This guide has provided a detailed overview of the essential technical aspects of this compound, from its fundamental properties to its practical applications, and is intended to serve as a valuable resource for researchers in the field.

References

- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1937-1954.

-

ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link]

-

Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- phenoxyindolin-2-ylidene)malonaldehyde. International Journal of Organic Chemistry, 3, 187-193.

- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-5.

- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.

- Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 1-6.

-

Rlavie. (n.d.). This compound|CAS 68236-20-4. Retrieved from [Link]

- MDPI. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(1), 1-18.

- El-Sayed, M. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29849-29871.

- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.

- National Center for Biotechnology Information. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2721.

- MDPI. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(11), 2898.

Sources

- 1. This compound | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Chloro-7-methoxyquinoline-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound|CAS 68236-20-4 [rlavie.com]

- 5. mdpi.com [mdpi.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde, a pivotal intermediate in the development of novel pharmaceutical agents. The document details a robust and optimized synthetic protocol centered around the Vilsmeier-Haack reaction, offering insights into the reaction mechanism, experimental setup, purification, and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, aiming to provide a practical and scientifically grounded resource for the laboratory synthesis of this valuable quinoline derivative.

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic drugs with a wide spectrum of biological activities.[1] The inherent versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse array of compounds with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.

This compound, in particular, is a highly valuable synthetic intermediate. The presence of three distinct reactive sites—the chloro, aldehyde, and methoxy groups—provides a versatile platform for further molecular elaboration. The chloro group at the 2-position is susceptible to nucleophilic substitution, the aldehyde at the 3-position is a gateway for the formation of Schiff bases, heterocycles, and other functional groups, and the methoxy group at the 7-position can be a key pharmacophoric element or a site for further modification. This trifecta of reactivity makes it an ideal building block for the synthesis of complex polycyclic and heterocyclic systems with potential therapeutic applications.

The Synthetic Strategy: Vilsmeier-Haack Cyclization of m-Methoxyacetanilide

The most efficient and widely adopted method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an electron-rich aromatic precursor.[3] In the case of this compound, the starting material is the readily available m-methoxyacetanilide.

The electron-donating nature of the methoxy group at the meta position of the acetanilide directs the cyclization to afford the 7-methoxyquinoline regioisomer. The Vilsmeier-Haack approach is favored for its operational simplicity, good yields, and the direct installation of both the chloro and formyl functionalities in a single synthetic operation.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). Subsequent elimination of a dichlorophosphate anion generates the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Attack and Cyclization: The electron-rich aromatic ring of m-methoxyacetanilide attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by an intramolecular cyclization, where the nitrogen of the acetamido group attacks the newly formed iminium ion.

-

Dehydration and Chlorination: The resulting cyclic intermediate undergoes dehydration and subsequent chlorination, facilitated by the reaction conditions, to yield the aromatic quinoline ring system.

-

Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the iminium salt intermediate at the 3-position to afford the final aldehyde product.

Figure 1: Simplified workflow of the Vilsmeier-Haack synthesis.

Experimental Protocol

This protocol is optimized for the synthesis of this compound from m-methoxyacetanilide.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| m-Methoxyacetanilide | 588-16-9 | C₉H₁₁NO₂ | 165.19[4][5][6] |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | - | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

Equipment

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for extraction and chromatography

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, place N,N-dimethylformamide (DMF, 5 equivalents).

-

Formation of Vilsmeier Reagent: Cool the flask in an ice bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, 12 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 15 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Addition of Substrate: To the freshly prepared Vilsmeier reagent, add m-methoxyacetanilide (1 equivalent) portion-wise over 20 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 90 °C and maintain this temperature for 4-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

Figure 2: Step-by-step experimental workflow.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₈ClNO₂[8][9] |

| Molecular Weight | 221.64 g/mol [9] |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 68236-20-4[8][9] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, the aldehyde proton, and the methoxy group protons. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically δ 9.5-10.5 ppm). The methoxy protons will appear as a singlet around δ 3.9-4.1 ppm. The aromatic protons will exhibit a complex splitting pattern in the aromatic region (δ 7.0-8.5 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group in the downfield region (around δ 185-195 ppm). The carbons of the quinoline ring will appear in the aromatic region (δ 110-160 ppm), and the methoxy carbon will be observed around δ 55-60 ppm.

-

Mass Spectrometry (ESI-MS): The mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak.

Safety Precautions and Handling

-

Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

N,N-Dimethylformamide (DMF): is a combustible liquid and a potential skin and eye irritant. It should be handled in a fume hood.

-

Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. It should be used in a well-ventilated area.

-

The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent the reaction of POCl₃ with atmospheric moisture.

-

The quenching of the reaction mixture with ice should be done slowly and carefully, as the reaction can be exothermic.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and reliable method for the synthesis of this compound from m-methoxyacetanilide. This technical guide offers a detailed and optimized protocol, along with insights into the reaction mechanism and characterization of the product. The versatility of the synthesized compound as a building block in medicinal chemistry underscores the importance of this synthetic procedure. By following the guidelines outlined in this document, researchers can confidently and safely produce this valuable intermediate for their drug discovery and development endeavors.

References

-

PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

- Anonymous. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.

-

Cheméo. (n.d.). Chemical Properties of 3-Methoxyacetanilide (CAS 588-16-9). Retrieved from [Link]

- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 104-108.

- Deokar, S. C., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.

- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(19), 10356-10385.

-

NIST. (n.d.). 3-Methoxyacetanilide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Romero, A. H., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.

- Kumar, V., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(45), 23351-23359.

-

NIST. (n.d.). 3-Methoxyacetanilide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Anonymous. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2825-2830.

- Guo, B., et al. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.

- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018).

- Anonymous. (n.d.).

- BenchChem. (n.d.).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. chemijournal.com [chemijournal.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. 3-Methoxyacetanilide (CAS 588-16-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3-Methoxyacetanilide [webbook.nist.gov]

- 6. 3-Methoxyacetanilide [webbook.nist.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Vilsmeier-Haack Synthesis of Substituted Quinolines: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence in medicinal chemistry is particularly noteworthy, with quinoline derivatives exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted quinolines remains a critical endeavor for researchers in academia and the pharmaceutical industry. Among the various synthetic strategies, the Vilsmeier-Haack reaction has emerged as a powerful and reliable tool for the construction of highly functionalized quinoline scaffolds, offering a direct route to valuable intermediates. This guide provides a comprehensive technical overview of the Vilsmeier-Haack synthesis of substituted quinolines, with a focus on practical application, mechanistic understanding, and troubleshooting for researchers at the forefront of chemical synthesis and drug discovery.

The Vilsmeier-Haack Reaction: A Gateway to Functionalized Quinolines

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich substrate.[1][2] In the context of quinoline synthesis, this reaction takes on a broader role, facilitating not just formylation but also cyclization to construct the quinoline ring system itself. The most prevalent and well-documented application is the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[3] These products are highly versatile synthetic intermediates, amenable to a wide range of subsequent transformations at the 2-chloro and 3-formyl positions.[3]

The Vilsmeier Reagent: The Engine of the Reaction

The heart of the Vilsmeier-Haack reaction is the Vilsmeier reagent, a chloroiminium salt, which acts as the key electrophile.[1][2] Its formation from DMF and POCl₃ is the initial and crucial step of the synthesis.

The generally accepted mechanism for the formation of the Vilsmeier reagent is as follows:

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

The electrophilicity of the chloroiminium ion is the driving force for the subsequent reactions with the nucleophilic N-arylacetamide.

The Core Synthesis: From N-Arylacetamides to 2-Chloro-3-formylquinolines

The reaction of N-arylacetamides with the Vilsmeier reagent provides a direct and efficient route to 2-chloro-3-formylquinolines. This transformation involves a sequence of electrophilic attack, cyclization, and subsequent aromatization.

Mechanistic Insights: A Step-by-Step Dissection

Understanding the reaction mechanism is paramount for optimizing reaction conditions and predicting the outcome with different substrates. The proposed mechanism for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is as follows:

Caption: Proposed mechanism for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

The initial attack of the enol form of the N-arylacetamide on the Vilsmeier reagent is followed by an intramolecular electrophilic aromatic substitution (cyclization). Subsequent elimination of water and hydrolysis of the resulting iminium salt during workup yields the final 2-chloro-3-formylquinoline.

The Influence of Substituents: Predicting Reactivity and Regioselectivity

The electronic nature of the substituents on the aryl ring of the N-arylacetamide starting material significantly influences the reaction outcome.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring of the acetanilide generally facilitate the cyclization step by increasing the nucleophilicity of the ring. This often leads to higher yields and shorter reaction times. The position of the EDG also dictates the regioselectivity of the cyclization. For instance, a meta-substituted acetanilide will lead to a specific regioisomer of the substituted quinoline.

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) deactivate the aromatic ring, making the intramolecular electrophilic substitution more difficult.[4] This can result in significantly lower yields or even complete failure of the reaction. In some cases, harsher reaction conditions (higher temperatures, longer reaction times) may be required, but this can also lead to increased side product formation.[4]

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted 2-chloro-3-formylquinolines.

General Procedure for the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

This general procedure can be adapted for a variety of substituted N-arylacetamides.

Materials:

-

Substituted N-arylacetamide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Sodium bicarbonate solution, saturated

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (3-5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Substrate: Dissolve the substituted N-arylacetamide (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. The reaction time will vary depending on the substrate (typically 4-16 hours).[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash thoroughly with cold water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.[6]

Tabulated Data for the Synthesis of Substituted 2-Chloro-3-formylquinolines

The following table summarizes the reaction conditions and yields for the synthesis of various substituted 2-chloro-3-formylquinolines from their corresponding N-arylacetamides.

| Substituent on Acetanilide | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H | 1:3:12 | 90 | 4-6 | 60-70 | |

| 8-Methyl | 1:3:12 | 80-90 | 6-8 | 63 | [7] |

| 6-Bromo | 1:2:2 (in MeCN with CTAB) | Reflux | 0.75 | 90 | [4] |

| 8-Nitro | 1:3:12 | 80-90 | - | 65 | [7] |

| 6-Chloro | 1:3:12 | 90 | 6-8 | 65-75 | |

| 6-Methoxy | 1:3:12 | 90 | 2-4 | 75-85 |

Note: The yields are highly dependent on the specific reaction conditions and the purity of the reagents. The use of a phase-transfer catalyst like CTAB in acetonitrile has been reported to significantly improve yields and reduce reaction times, especially for substrates with electron-withdrawing groups.[4]

Troubleshooting and Field-Proven Insights

Even with a well-defined protocol, challenges can arise during the synthesis. Here are some common issues and their solutions:

-

Low or No Yield:

-

Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that DMF is anhydrous and POCl₃ is freshly distilled.[8]

-

Incomplete Vilsmeier Reagent Formation: Allow sufficient time for the formation of the Vilsmeier reagent at low temperature before adding the substrate.

-

Substrate Deactivation: For substrates with strong electron-withdrawing groups, consider using harsher conditions (higher temperature, longer reaction time) or a modified procedure, such as the use of a phase-transfer catalyst.[4]

-

Improper Work-up: Ensure complete hydrolysis of the intermediate iminium salt by careful neutralization. The pH should be brought to neutral or slightly basic.[6]

-

-

Formation of Side Products:

-

Overheating: Excessive temperatures can lead to decomposition of the starting material or product. Maintain the recommended temperature range and monitor the reaction closely.

-

Cannizzaro Reaction: In the presence of a strong base during work-up, the aldehyde product can undergo a Cannizzaro reaction, leading to the corresponding alcohol and carboxylic acid.[6][9] It is advisable to use a mild base like sodium bicarbonate for neutralization.[6]

-

-

Purification Challenges:

-

The crude product may contain unreacted starting material or side products. Recrystallization is often an effective purification method. If this fails, silica gel column chromatography is a reliable alternative.[6]

-

Spectroscopic Characterization of 2-Chloro-3-formylquinolines

The synthesized products can be characterized using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will typically show a characteristic singlet for the aldehyde proton (CHO) in the range of δ 10.4-10.5 ppm.[7] The aromatic protons of the quinoline ring will appear in the aromatic region (δ 7.4-8.9 ppm).[7]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group at approximately δ 189 ppm.[7]

-

IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at around 1690 cm⁻¹.

Conclusion and Future Outlook

The Vilsmeier-Haack synthesis of substituted quinolines, particularly the conversion of N-arylacetamides to 2-chloro-3-formylquinolines, stands as a robust and versatile methodology in the synthetic chemist's toolkit. Its operational simplicity, coupled with the high value of the resulting functionalized products, ensures its continued relevance in both academic research and industrial drug development. The insights provided in this guide, from mechanistic details to practical troubleshooting, are intended to empower researchers to confidently and successfully employ this powerful reaction in their pursuit of novel quinoline-based molecules with therapeutic potential. Future advancements in this area may focus on the development of even milder and more environmentally benign reaction conditions, as well as the expansion of the substrate scope to include more complex and diverse starting materials.

References

- BenchChem Technical Support Team. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem.

- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1332-1345.

- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875.

- Kinger, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27325-27354.

- Beniwal, M., & Jain, N. (2015). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. International Journal of Research in Pharmacy and Chemistry, 5(4), 748-759.

- Al-Hiari, Y. M. (2017). Applications of the Vilsmeier reaction in heterocyclic chemistry. Mini-Reviews in Organic Chemistry, 14(3), 169-183.

- Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180.

- Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 96-100.

-

Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001).

- Madhukar, B. D. (2019). Re: Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?.

- Nayak, G., Shrivastava, B., & Singhai, A. K. (2016). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 32(4), 2137-2144.

- Bovy, P. R. (2019). Re: Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?.

- Al-Suwaidan, I. A., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Saudi Chemical Society, 25(10), 101311.

- Reddy, C. S., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Review Article on Vilsmeier—Haack Reaction | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

- 8. benchchem.com [benchchem.com]

- 9. ias.ac.in [ias.ac.in]

Introduction: A Versatile Gateway to Functionalized Quinolines

An In-Depth Technical Guide to the Meth-Cohn Quinoline Synthesis

The quinoline ring system is a foundational scaffold in medicinal chemistry and materials science, present in a multitude of natural products and synthetic drugs.[1][2][3] Its unique electronic and structural properties make it a privileged core for developing agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][4] Among the numerous methods developed for its synthesis, the Meth-Cohn quinoline synthesis stands out as a powerful and versatile strategy for creating highly functionalized quinoline derivatives.[5][6]

Developed by Otto Meth-Cohn and his collaborators in 1978, this reaction utilizes the principles of the Vilsmeier-Haack reaction to convert readily available acylanilides into 2-chloro-3-substituted quinolines.[5] The reaction involves treating an acylanilide with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), under heated conditions.[5][7] The resulting products, particularly 2-chloro-3-formylquinolines, are exceptionally valuable intermediates, as the chloro and formyl groups serve as reactive handles for extensive downstream modifications, enabling the generation of diverse molecular libraries for drug discovery and development.[2][8]

This guide provides a comprehensive overview of the Meth-Cohn synthesis, detailing its underlying mechanism, a field-proven experimental protocol, troubleshooting insights, and its strategic applications for researchers in organic synthesis and drug development.

Pillar 1: The Reaction Mechanism – A Vilsmeier-Driven Cyclization

The scientific integrity of any protocol rests on a deep understanding of its reaction mechanism. The Meth-Cohn synthesis is a cascade of well-understood organochemical transformations initiated by the formation of the electrophilic Vilsmeier reagent.

-

Formation of the Vilsmeier Reagent: The process begins with the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The lone pair on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to an intermediate that eliminates a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent is the key formylating agent in the subsequent steps.[5]

-

Activation of the Acylanilide: The oxygen atom of the N-arylacetamide (the acylanilide) acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.

-

Intramolecular Electrophilic Cyclization: This step is the core of the quinoline ring formation. The activated intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the newly installed carbon atoms. This cyclization is generally favored at the ortho-position of the aniline ring.

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration, driven by the reaction conditions, to form a dihydroquinoline derivative.

-

Chlorination and Final Product Formation: The presence of excess POCl₃ in the reaction medium facilitates the chlorination at the C2 position of the ring, while subsequent aromatization yields the final 2-chloro-3-substituted quinoline product. Yields are generally good, particularly when the starting anilide contains electron-donating groups.[8]

The mechanistic pathway is illustrated below.

Caption: The reaction pathway of the Meth-Cohn synthesis.

Pillar 2: A Self-Validating Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-chloro-3-formyl-8-methylquinoline, a representative example of the Meth-Cohn reaction. The causality behind each step is explained to ensure reproducibility and safety.

Experimental Workflow

Caption: Step-by-step workflow for the Meth-Cohn synthesis.

Materials and Reagents

-

Substrate: o-Methylacetanilide (4.0 g)

-

Vilsmeier Reagents: N,N-Dimethylformamide (DMF, 5 mL), Phosphorus oxychloride (POCl₃, 18 mL)[9]

-

Work-up: Crushed ice, deionized water

-

Purification: Ethanol (or other suitable recrystallization solvent)

-

Equipment: 250 mL round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, reflux condenser with drying tube (CaCl₂), ice bath, Buchner funnel, and filtration apparatus.

Step-by-Step Methodology

-

Preparation of the Vilsmeier Reagent (Causality: Controlled formation of the electrophile):

-

Place 5 mL of DMF in a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube.[9]

-

Cool the flask in an ice-salt bath to 0°C. This cooling is critical as the reaction between DMF and POCl₃ is highly exothermic.

-

Slowly add 18 mL of POCl₃ dropwise to the cold DMF via a dropping funnel over 30-40 minutes, ensuring the internal temperature does not rise above 5°C.[9] Stirring must be vigorous to ensure proper mixing and heat dissipation. The mixture will become a thick, pale-yellow solid or slurry.

-

-

Reaction with Acetanilide (Causality: Nucleophilic attack and initiation of cyclization):

-

Once the Vilsmeier reagent has formed, add 4.0 g of o-methylacetanilide in small portions to the cold, stirring mixture.[9]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

-

Cyclization and Ring Formation (Causality: Thermal energy to overcome activation barrier):

-

Fit the flask with a reflux condenser (with a drying tube) and heat the reaction mixture in a heating mantle to 80-90°C.[9]

-

Maintain this temperature and continue refluxing for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10] Reaction times can vary significantly (4-10 hours) depending on the reactivity of the acetanilide substrate.[9]

-

-

Reaction Quenching and Work-up (Causality: Hydrolysis of excess reagents and product precipitation):

-

After the reaction is complete, allow the mixture to cool slightly.

-

In a separate large beaker (e.g., 1 L), prepare a slurry of crushed ice.

-

Perform this step in a well-ventilated fume hood. Carefully and slowly pour the hot reaction mixture onto the crushed ice with stirring. This quenching process is highly exothermic and will generate HCl gas as excess POCl₃ and Vilsmeier reagent are hydrolyzed.

-

A solid precipitate (the crude product) should form. Stir the mixture for another 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification (Causality: Separation of pure product from soluble impurities):

-

Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly with several portions of cold water to remove any remaining acids and water-soluble byproducts.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or aqueous acetic acid, to yield pure 2-chloro-3-formyl-8-methylquinoline.[9][10]

-

-

Characterization:

-

Dry the purified crystals and determine the yield.

-

Confirm the identity and purity of the product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy, and melting point determination.[9][10] For 2-chloro-3-formyl-8-methylquinoline, the expected yield is approximately 63%, with a melting point of 138°C.[9]

-

Pillar 3: Authoritative Grounding and Field-Proven Insights

Substrate Scope and Yield Optimization

The success of the Meth-Cohn synthesis is highly dependent on the electronic nature of the starting acetanilide. This understanding is crucial for planning and optimizing the reaction.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) on the aniline ring activate it towards electrophilic substitution. This results in faster reaction times and significantly higher yields of the quinoline product.[8]

-